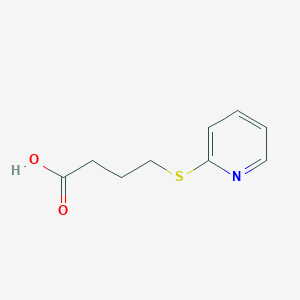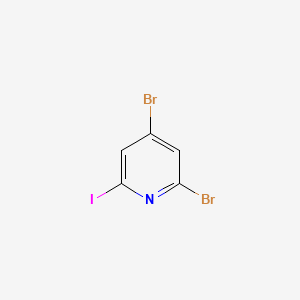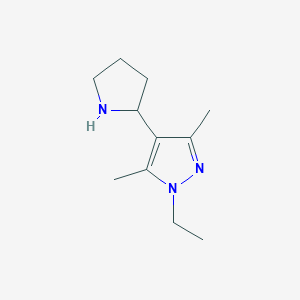
4-(Pyridin-2-ylthio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-2-ylthio)butanoic acid is an organic compound that features a pyridine ring attached to a butanoic acid moiety via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylthio)butanoic acid typically involves the reaction of pyridine-2-thiol with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where pyridine-2-thiol reacts with a butanoic acid halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-2-ylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butanol derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
4-(Pyridin-2-ylthio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(Pyridin-2-ylthio)butanoic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form strong interactions with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the pyridine ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-2-yl)butanoic acid: Lacks the sulfur atom, which may result in different reactivity and biological activity.
4-(2-Thienyl)butanoic acid: Contains a thiophene ring instead of a pyridine ring, leading to different electronic properties and reactivity.
Uniqueness
4-(Pyridin-2-ylthio)butanoic acid is unique due to the presence of both a pyridine ring and a sulfur atom. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
4-pyridin-2-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)5-3-7-13-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12) |
Clé InChI |
JFORGGPLCFNQQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11785135.png)
![N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11785136.png)


![5-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11785151.png)

![8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11785159.png)


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)

![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)
![2-Amino-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11785211.png)

